4,6-Dichloro-7-fluoro-3-methylquinolin-8-amine is a synthetic compound belonging to the quinoline family, characterized by its unique structural features and potential biological activities. This compound is of interest in medicinal chemistry due to its possible applications in drug development, particularly in the fields of oncology and infectious diseases. The specific arrangement of chlorine, fluorine, and methyl groups in the quinoline structure contributes to its reactivity and biological properties.
This compound is classified under heterocyclic compounds, specifically as a substituted quinoline. Quinolines are known for their diverse range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of halogen atoms (chlorine and fluorine) in the structure often enhances the lipophilicity and bioavailability of such compounds, making them suitable candidates for pharmaceutical applications.
The synthesis of 4,6-Dichloro-7-fluoro-3-methylquinolin-8-amine can be achieved through various methods. One notable approach involves the use of the modified Mannich reaction, which combines 8-hydroxyquinoline derivatives with formaldehyde and appropriate amines under reflux conditions. This method allows for the introduction of amine functionalities at specific positions on the quinoline ring.
Technical Details:
4,6-Dichloro-7-fluoro-3-methylquinolin-8-amine can undergo various chemical reactions due to its functional groups. Key reactions include:
Technical Details:
The mechanism of action for compounds like 4,6-Dichloro-7-fluoro-3-methylquinolin-8-amine often involves interaction with biological targets such as enzymes or receptors. For instance:
Data:
Research indicates that derivatives of quinoline can exhibit significant inhibitory activity against certain cancer cell lines due to their ability to interfere with cellular signaling pathways .
Relevant Data:
The physical state and solubility characteristics are important for formulation development in pharmaceutical applications .
4,6-Dichloro-7-fluoro-3-methylquinolin-8-amine has several potential applications:
Quinoline derivatives represent a cornerstone of medicinal chemistry, with a documented history spanning over four centuries. These nitrogen-containing heterocyclic compounds exhibit remarkable structural versatility, enabling precise modifications that enhance their pharmacokinetic and pharmacodynamic profiles. The core quinoline scaffold serves as a privileged structure in drug design, particularly for antimalarial, anticancer, and antimicrobial agents. Its planar configuration facilitates intercalation into biological macromolecules, while the nitrogen atom provides critical binding interactions with target proteins. The strategic incorporation of halogen atoms and alkyl groups has propelled the development of increasingly selective therapeutic candidates with improved metabolic stability and target affinity.
The therapeutic journey of quinoline compounds began with the isolation of quinine from Cinchona bark in the 17th century, which laid the foundation for synthetic quinoline development. The mid-20th century witnessed a paradigm shift with the introduction of chloroquine—a 4-aminoquinoline derivative that became the antimalarial mainstay for decades. This era established the essential structure-activity relationship (SAR) principles governing quinoline pharmacology: the critical importance of the quinoline nitrogen, the optimal positioning of the side chain at C4, and the profound influence of halogen substitutions on bioactivity. The subsequent development of mefloquine and amodiaquine further demonstrated how chloro and trifluoromethyl groups at specific positions (notably C2, C6, C7, and C8) could dramatically enhance potency against resistant Plasmodium strains [6]. Modern medicinal chemistry has expanded these principles beyond antimalarials, exploiting the quinoline core for kinase inhibition in oncology and modulation of immune response pathways. The synthetic methodologies documented in patents like US2520043A reveal early industrial processes for dichlorinated methylquinolines, highlighting the technological evolution in quinoline synthesis that enabled complex halogenation patterns essential for advanced drug candidates [6].
Halogen atoms serve as indispensable molecular tools in quinoline optimization, with each halogen imparting distinct electronic and steric effects that govern target interactions. Chlorine atoms at C4, C6, and C7 positions—as observed in 4,7-dichloro-8-methylquinoline (CAS RN 2520043A) and 6-bromo-4,7-dichloro-3-methylquinolin-8-amine (CAS 2059940-62-2)—enhance compound lipophilicity, thereby improving membrane permeability and bioavailability [3] [6]. Fluorine, with its unique electronegativity and minimal steric footprint, often augments binding affinity through dipole interactions and modulation of pKa values. The 7-fluoro substitution in 4,6-dichloro-7-fluoro-3-methylquinolin-8-amine exemplifies this strategy, where fluorine enhances electronic delocalization within the quinoline ring system [1].
Methyl substitution at C3 introduces steric constraints that restrict molecular flexibility, potentially favoring bioactive conformations. This alkyl group also modulates electron density at the adjacent N1 position, influencing hydrogen-bonding capacity and basicity—critical factors for target engagement. The synergistic effect of combining halogenation with alkyl substitution is evident in diverse analogs:
Table 1: Structural Features of Representative Halogenated Methylquinolines
| Compound | C3 Substituent | C4 | C6 | C7 | C8 | Molecular Weight |
|---|---|---|---|---|---|---|
| 4,6-Dichloro-7-fluoro-3-methylquinolin-8-amine [1] | Methyl | Cl | Cl | F | NH₂ | 245.08 |
| 6-Bromo-4,7-dichloro-3-methylquinolin-8-amine [3] | Methyl | Cl | Br | Cl | NH₂ | 305.98 |
| 4-Bromo-3,7-dichloro-8-methylquinoline [5] | - | Br | - | Cl | Methyl | 290.97 |
| 2,8-Dichloro-7-methylquinoline [7] | - | - | - | Methyl | Cl | 212.08 |
The strategic positioning of halogens creates electron-deficient regions that facilitate π-stacking with aromatic residues in enzyme binding pockets, while the methyl group provides hydrophobic stabilization. Computational analyses of these systems consistently demonstrate enhanced binding energies compared to non-halogenated analogs.
4,6-Dichloro-7-fluoro-3-methylquinolin-8-amine (CAS 2059974-75-1) represents a meticulously optimized quinoline derivative where halogen placement and alkyl substitution converge to create a promising pharmacophore. Its molecular architecture—dichloro substitution at C4/C6, fluoro at C7, methyl at C3, and an amino group at C8—exhibits three critical design elements:
This compound serves as a synthetic precursor to kinase inhibitors and DNA-intercalating agents, with its cold-chain transportation requirement indicating sensitivity to thermal degradation—a consideration for industrial scale-up [1]. Its emergence coincides with medicinal chemistry's shift toward "fragment-based design," where small, rigid scaffolds like this quinoline derivative serve as modular building blocks. The molecule's amenability to further functionalization is evidenced by analogs such as 4,6-dichloro-3-methyl-8-(trifluoromethoxy)quinoline (CAS RN: SY389055), where the C8 amine is replaced with trifluoromethoxy to enhance metabolic stability [4]. Current research explores its incorporation into bidentate ligands targeting ATP-binding pockets and DNA repair enzymes, leveraging its halogen-rich structure for selective molecular recognition.
Table 2: Functional Role of Substituents in 4,6-Dichloro-7-fluoro-3-methylquinolin-8-amine
| Position | Substituent | Electronic Effect | Steric Effect | Biological Impact |
|---|---|---|---|---|
| C3 | Methyl | +I effect, N-basicity increase | Moderate hindrance | Conformational restraint |
| C4 | Chloro | -I effect, π-acidity | Minimal | Nucleic acid intercalation enhancement |
| C6 | Chloro | -I effect, orthogonal dipole | Minimal | Binding pocket complementarity |
| C7 | Fluoro | Strong -I effect, σ-hole | Minimal | H-bond acceptor capacity |
| C8 | Amino | +M effect, H-bond donation | Directional | Solubility and target anchoring |
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.:
CAS No.: 4337-12-6